Vanadium(III) chloride, with the chemical formula , is a pink crystalline solid notable for its deliquescent properties, meaning it can absorb moisture from the air and dissolve in water to form an acidic solution. It has a density of approximately 3.00 g/cm³ and is classified as a corrosive substance that irritates skin and eyes. When exposed to moist air, it generates acid mists and can react violently with water, releasing corrosive gases .
Vanadium(III) chloride can be synthesized through several methods:
Vanadium(III) chloride has several applications:
Interaction studies involving vanadium(III) chloride often focus on its reactivity with organic compounds and other transition metals. It has been shown to catalyze reactions involving organic substrates, enhancing reaction rates and selectivity. Additionally, its interactions with Grignard reagents can lead to explosive outcomes under certain conditions, highlighting the need for careful handling .
Vanadium(III) chloride shares similarities with other vanadium halides and transition metal chlorides. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Vanadium(II) chloride | Less stable than , used in reduction reactions. | |
Vanadium(IV) chloride | More oxidized state; used in oxidation reactions. | |
Vanadium pentoxide | Oxidizing agent; used in catalysts and ceramics. | |
Titanium tetrachloride | Similar reactivity; used in organic synthesis as a Lewis acid. |
Vanadium(III) chloride is unique due to its intermediate oxidation state, which allows it to act both as a reducing agent and a catalyst in various
Vanadium(III) chloride adopts the layered bismuth triiodide structure type, characterized by a hexagonally closest-packed chloride framework with vanadium ions occupying octahedral holes [1]. The compound crystallizes in the trigonal crystal system with rhombohedral symmetry, belonging to the R-3 space group [3] [5]. This structural arrangement creates a two-dimensional layered configuration consisting of three VCl₃ sheets oriented in specific crystallographic directions [5].
The coordination environment around each vanadium(III) center consists of six equivalent chloride ions forming edge-sharing VCl₆ octahedra [5]. The vanadium-chlorine bond lengths are uniform throughout the structure, measuring 2.38 Å [5]. Each chloride ion adopts an L-shaped geometry, coordinating to two equivalent vanadium(III) atoms [5]. This octahedral coordination geometry is consistent with the d² electronic configuration of the vanadium(III) ion, which possesses two unpaired electrons, rendering the compound paramagnetic [1] [37].
The physical appearance of vanadium(III) chloride varies depending on the source and preparation method, typically manifesting as purple to dark violet crystalline solids or powders [9] [10]. Commercial samples often display colors ranging from purple to dark purple, and in some cases, dark blue to violet to black appearances have been reported [10] [13]. The compound exists in various crystal morphologies, including hexagonal crystals and powder forms [12] [15].
Table 2.1: Crystal Structure Parameters of Vanadium(III) Chloride
Parameter | Value | Reference |
---|---|---|
Crystal System | Trigonal | [3] [8] |
Crystal Class | Rhombohedral (-3) | [3] |
Space Group | R-3 | [3] [5] |
Structure Type | BiI₃ layered structure | [1] [5] |
V-Cl Bond Length (Å) | 2.38 | [5] |
Coordination Number | 6 | [5] [7] |
Coordination Geometry | Octahedral | [5] [7] |
Layer Structure | Two-dimensional sheets | [1] [5] |
The density of vanadium(III) chloride is consistently reported as 3.0 g/cm³ at standard conditions [2] [3] [15]. This relatively high density reflects the presence of the heavy vanadium metal center and the compact crystal structure [16] [17]. The molecular weight of the compound is precisely 157.30 g/mol, calculated from the atomic weights of vanadium and chlorine [2] [15] [18].
The bulk density of powdered vanadium(III) chloride samples is typically measured at 1000 kg/m³, which differs from the crystalline density due to packing effects and void spaces between particles [15] [17]. The specific gravity of the compound is reported as 3.0, consistent with its crystalline density measurements [11] [22].
Additional physical parameters include magnetic susceptibility values of +3030.0×10⁻⁶ cm³/mol, confirming the paramagnetic nature of the compound [8]. The electronic configuration of the vanadium(III) center (d²) with two unpaired electrons accounts for this magnetic behavior [1]. The compound exhibits characteristics of a Mott insulator and undergoes antiferromagnetic transitions at low temperatures [1].
Table 2.2: Physical Parameters of Vanadium(III) Chloride
Property | Value | Reference |
---|---|---|
Molecular Formula | VCl₃ | [2] [15] [18] |
Molecular Weight (g/mol) | 157.30 | [2] [15] [16] |
Appearance | Crystalline solid/powder | [2] [9] [10] |
Color | Purple to dark violet | [3] [7] [9] |
Density (g/cm³) | 3.0 | [2] [3] [15] |
Bulk Density (kg/m³) | 1000 | [15] [17] |
Magnetic Susceptibility (×10⁻⁶ cm³/mol) | +3030.0 | [8] |
Magnetic Properties | Paramagnetic (two unpaired electrons) | [1] [37] |
Vanadium(III) chloride exhibits complex thermal behavior characterized by multiple decomposition pathways depending on temperature and atmospheric conditions [20]. The melting point of the compound is reported in the range of 250-300°C, with most sources indicating decomposition occurs concurrent with or immediately after melting [9] [15] [21].
At temperatures exceeding 300°C, vanadium(III) chloride undergoes disproportionation reactions according to the equation: 2VCl₃ → VCl₂ + VCl₄ [8] [16] [20]. This thermal decomposition process involves the simultaneous formation of vanadium(II) chloride and vanadium(IV) chloride, with the latter being volatile at elevated temperatures [20]. The decomposition is typically conducted under inert atmosphere conditions to prevent oxidation of the vanadium centers [1].
During the preparation of vanadium(III) chloride from vanadium(IV) chloride, thermal treatment at 160-170°C under flowing inert gas effectively removes chlorine gas and converts the bright red liquid vanadium(IV) chloride to purple solid vanadium(III) chloride [1]. At 180°C, thermal decomposition of vanadium(IV) chloride begins, producing the desired vanadium(III) product [20].
In specialized applications involving vanadium chloride oxide compounds, decomposition occurs at approximately 400°C in inert atmospheres, producing vanadium(III) oxide and vanadium(III) chloride according to the reaction: 3VClO → V₂O₃ + VCl₃ [20]. Complete thermal breakdown of the compound has been observed at temperatures around 425°C [12].
The hexahydrate form of vanadium(III) chloride demonstrates distinct thermal behavior, losing two water molecules at 90°C when heated in a stream of hydrogen chloride gas to form the corresponding tetrahydrate [1] [37]. This dehydration process occurs at relatively low temperatures compared to the decomposition of the anhydrous form [37].
Table 2.3: Thermal Stability and Decomposition Behavior
Temperature (°C) | Process/Behavior | Products/Notes | Reference |
---|---|---|---|
90 | Hexahydrate loses 2H₂O | Tetrahydrate formation in HCl stream | [1] [37] |
160-170 | VCl₄ reduction to VCl₃ | Under inert gas flow with Cl₂ removal | [1] |
180 | Thermal decomposition begins | Purple solid formation from red liquid | [20] |
250-300 | Melting point range | Melting with potential decomposition | [9] [15] [21] |
>300 | Disproportionation begins | 2VCl₃ → VCl₂ + VCl₄ | [8] [16] [20] |
400 | VClO decomposition | Forms V₂O₃ and VCl₃ | [20] |
425 | Complete decomposition | Complete thermal breakdown | [12] |
The solubility behavior of vanadium(III) chloride varies significantly depending on the solvent system, with distinct patterns observed in organic solvents versus aqueous media [15] [22]. Understanding these solubility characteristics is crucial for selecting appropriate solvents for synthetic applications and processing procedures [23].
Vanadium(III) chloride demonstrates excellent solubility in a wide range of organic solvents, making it versatile for various synthetic applications [15] [22] [23]. The compound readily dissolves in absolute alcohol and diethyl ether, providing clear solutions suitable for chemical reactions [15] [22] [23]. These alcoholic and ethereal solutions maintain the integrity of the vanadium(III) oxidation state without decomposition [22].
Tetrahydrofuran represents a particularly important solvent for vanadium(III) chloride, forming a stable red to pink colored complex with the formula VCl₃(THF)₃ [6] [37]. This tetrahydrofuran adduct serves as a valuable precursor for organometallic synthesis and other chemical transformations [37]. The formation of this complex demonstrates the Lewis acid behavior of vanadium(III) chloride [6].
Acetonitrile serves as another coordinating solvent, forming a green adduct with the composition VCl₃(MeCN)₃ [6] [37]. This color change from the purple solid to green solution indicates coordination of the acetonitrile molecules to the vanadium center [37]. The resulting complex maintains the octahedral coordination geometry around the vanadium atom [6].
The compound exhibits solubility in various other organic solvents including benzene, chloroform, toluene, and carbon disulfide [12]. These aromatic and halogenated solvents provide alternative media for reactions where coordinating solvents might interfere with desired chemical transformations [12]. The solubility in hydrocarbon solvents extends the utility of vanadium(III) chloride in non-polar reaction environments [15].
Table 2.4: Solubility in Organic Solvents
Solvent | Solubility | Complex Formation | Color | Reference |
---|---|---|---|---|
Absolute Alcohol | Soluble | No complex reported | - | [15] [22] [23] |
Diethyl Ether | Soluble | No complex reported | - | [15] [22] [23] |
Tetrahydrofuran | Forms complex | VCl₃(THF)₃ | Red/pink | [6] [37] |
Acetonitrile | Forms complex | VCl₃(MeCN)₃ | Green | [6] [37] |
Benzene | Soluble | No complex reported | - | [12] |
Chloroform | Soluble | No complex reported | - | [12] |
Carbon Disulfide | Soluble | No complex reported | - | [12] |
The interaction of vanadium(III) chloride with water results in vigorous reactions leading to hydrolysis and the formation of acidic solutions [22] [23] [25]. Upon contact with water, the compound undergoes immediate decomposition, generating hydrogen chloride gas and forming vanadium hydroxide species [27]. This reaction is sufficiently vigorous to be classified as a violent reaction with water [22] [25].
The hydrolysis mechanism involves the formation of hydrated vanadium(III) complexes, primarily the hexahydrate species with the formula [VCl₂(H₂O)₄]Cl·2H₂O [1] [37]. This hexahydrate structure consists of slightly distorted octahedral trans-[VCl₂(H₂O)₄]⁺ centers along with chloride ions and water molecules of crystallization [1] [37]. The crystalline hexahydrate adopts a monoclinic crystal structure [37].
In aqueous solution, the vanadium(III) ion exists primarily as the hexaaquo complex [V(H₂O)₆]³⁺, which appears green in color [6] [37]. The formation of this complex occurs through the complete displacement of chloride ligands by water molecules [37]. The pKa of the resulting vanadium hydroxo species is approximately 2.5, indicating that vanadium(III) can only exist in acidic solutions with pH values below 3 [25].
At neutral pH conditions, vanadium(III) species precipitate as vanadium(III) oxide (V₂O₃) due to hydrolysis and condensation reactions [25]. The hydrolysis process generates acidic conditions through the production of hydrogen chloride, creating an environment that stabilizes the vanadium(III) oxidation state [27]. The deliquescent nature of vanadium(III) chloride contributes to its ready reaction with atmospheric moisture, forming acid mists when exposed to humid air [27].
The dissolution process in water produces acidic solutions with characteristic generation of acidic fumes [27]. These solutions exhibit the typical green coloration associated with hydrated vanadium(III) ions [6]. The rapid hydrolysis and acid generation necessitate careful handling procedures when working with aqueous systems [22] [23].
Vanadium(III) chloride exhibits pronounced hygroscopic properties, readily absorbing moisture from the atmosphere [9] [30]. This characteristic poses significant challenges for storage and handling, as exposure to humid conditions leads to gradual hydrolysis and formation of the hexahydrate species [1] [37]. The hygroscopic behavior results from the Lewis acidic nature of the vanadium(III) center and its strong affinity for water molecules [6].
The moisture absorption process is accompanied by the formation of acid mists due to partial hydrolysis reactions [27]. These reactions generate hydrogen chloride gas, which further complicates storage requirements and necessitates appropriate containment measures [27]. The deliquescent properties of the compound mean that it can absorb sufficient moisture to dissolve partially in the absorbed water [27].
Effective stabilization methods for vanadium(III) chloride require exclusion of atmospheric moisture and oxygen [30] [32]. Storage under inert atmosphere conditions, particularly nitrogen or argon, prevents both hydrolysis and oxidation reactions [30] [32]. Commercial suppliers recommend storing the compound in tightly closed containers under nitrogen blankets to maintain product integrity [30].
Temperature control represents another critical aspect of stabilization, with storage in cool, dry environments being essential [30] [32]. Recommended storage temperatures are typically below 15°C in dark conditions to minimize thermal decomposition and photochemical reactions [9]. The combination of low temperature and inert atmosphere provides optimal preservation of the anhydrous form [32].
Container selection plays a crucial role in stabilization methods, with glass vessels being preferred over metal containers to prevent unwanted chemical interactions [32]. The containers must be equipped with appropriate sealing mechanisms to maintain inert atmosphere conditions [30]. Regular monitoring for leaks and container integrity helps ensure continued stability during extended storage periods [32].
Vanadium(III) chloride crystallizes in the trigonal crystal system with well-defined lattice parameters that characterize its three-dimensional atomic arrangement [1] [2] [3]. The hexagonal unit cell exhibits lattice parameters of a = b = 6.008 Å and c = 17.34 Å, yielding a c/a ratio of approximately 2.89 [4] [5]. This trigonal symmetry represents the rhombohedral Bravais lattice arrangement, which provides the foundational framework for the compound's layered architecture [6] [2].
The trigonal crystal parameters reflect the underlying symmetry elements that govern the atomic positions within the unit cell. The lattice dimensions accommodate the van der Waals interactions between adjacent layers while maintaining optimal bonding distances within individual vanadium chloride sheets [7] [1]. The relatively large c-axis parameter compared to the a-axis demonstrates the pronounced anisotropy characteristic of layered structures, where interlayer separations significantly exceed intralayer bonding distances.
The space group designation R-3 (International Tables number 148) describes the complete symmetry operations that characterize vanadium(III) chloride's crystal structure [1] [6] [3]. This rhombohedral space group belongs to the trigonal crystal class and incorporates a three-fold rotation axis along the c-direction, combined with inversion symmetry [3]. The R-3 space group notation indicates a rhombohedral centering with inversion as the only additional symmetry element beyond the primitive operations.
Within this space group framework, vanadium atoms occupy special positions that maintain the three-fold rotational symmetry, while chloride ions are positioned to optimize electrostatic interactions and minimize repulsive forces [1] [3]. The inversion center ensures that each structural motif has a corresponding inverted counterpart, contributing to the overall structural stability and electronic neutrality of the compound [7] [1].
The bismuth triiodide-type structure of vanadium(III) chloride features a hexagonal closest-packed chloride framework that provides the structural foundation for vanadium ion incorporation [7] [8] [9]. This arrangement creates a three-dimensional network of octahedral holes within the chloride sublattice, with vanadium(III) ions occupying these interstitial sites to achieve optimal coordination geometry [7] [1] [3].
The hexagonal closest-packed chloride framework consists of three distinct VCl₃ sheets oriented perpendicular to the (0,0,1) crystallographic direction [1] [3]. Each sheet maintains the layered character through edge-sharing VCl₆ octahedra, creating a two-dimensional network within individual layers [1]. The framework accommodates the d² electronic configuration of vanadium(III) while maintaining electrostatic balance throughout the crystal structure [7] [8].
The structural integrity of vanadium(III) chloride relies on precisely defined interatomic distances and bond angles that optimize both ionic and covalent bonding contributions. All vanadium-chlorine bond lengths are equivalent at 2.38 Å, reflecting the regular octahedral coordination environment surrounding each vanadium(III) center [1] [3]. This bond length falls within the expected range for vanadium(III)-chloride interactions, considering the ionic radii and electronic configurations of the constituent atoms [10] [11].
The octahedral coordination geometry around vanadium exhibits minimal distortion from ideal values, with Cl-V-Cl bond angles approximating 90° as expected for regular octahedral symmetry [10] [12]. Edge-sharing between adjacent octahedra within layers creates V-V distances of approximately 3.5 Å, while interlayer separations extend to roughly 5.8 Å due to van der Waals interactions [3] [10]. Each chloride ion adopts an L-shaped coordination geometry, bonding to exactly two vanadium(III) atoms within the layered structure [1] [3].
The systematic arrangement of bond distances creates a hierarchical structural organization where strong covalent-ionic interactions within layers contrast with weaker van der Waals forces between layers [7] [1]. This anisotropic bonding pattern directly influences the compound's physical properties, including its tendency toward easy cleavage parallel to the layer planes and its distinctive optical and magnetic characteristics [13] [2].
Vanadium(III) chloride shares the bismuth triiodide structural motif with its heavier halide analogs, vanadium(III) bromide and vanadium(III) iodide, while exhibiting fundamental differences from vanadium(III) fluoride [7] [9] [13]. Both VBr₃ and VI₃ crystallize in the same R-3 space group with trigonal symmetry, but display progressively larger lattice parameters and V-X bond lengths reflecting the increasing ionic radii of the halide anions [13] [14].
Vanadium(III) bromide exhibits V-Br bond lengths of approximately 2.55 Å, while vanadium(III) iodide shows V-I distances near 2.79 Å, demonstrating the systematic increase in bond lengths across the halide series [13] [14]. However, VBr₃ displays notable structural imperfections, including significant stacking faults and partial occupancy of normally vacant sites within the honeycomb lattice arrangement [13]. These defects distinguish VBr₃ from the more structurally perfect VCl₃ and VI₃ compounds.
In contrast to the layered bismuth triiodide-type structures of the heavier halides, vanadium(III) fluoride adopts a structure more closely related to the ReO₃ motif [7] [9]. This fundamental structural difference reflects the smaller ionic radius and higher electronegativity of fluoride, which favors three-dimensional connectivity over layered arrangements [7] [15]. The VF₃ structure exhibits V-F bond lengths of approximately 2.00 Å and lacks the pronounced anisotropy characteristic of the chloride, bromide, and iodide analogs [15].
Vanadium(III) chloride undergoes a distinct structural phase transition at approximately 103 K, representing a temperature-driven symmetry change that affects both the atomic positions and overall crystal structure [13] [16]. This low-temperature transformation involves a reduction in crystallographic symmetry, with the high-temperature trigonal R-3 structure transitioning to a lower-symmetry phase that maintains the basic layered architecture while introducing subtle distortions [13] [17].
The structural transition at 103 K precedes the antiferromagnetic ordering transition that occurs at approximately 21.8 K, indicating that structural and magnetic degrees of freedom are coupled but operate on different temperature scales [13] [16]. X-ray diffraction studies reveal peak splitting and intensity changes characteristic of symmetry reduction, with the transition exhibiting first-order character evidenced by thermal hysteresis effects [13] [17].
Temperature-dependent structural evolution shows that the transition involves primarily shifts and rotations of the basal plane layers within the trigonal structure [13]. The structural transformation appears to be driven by optimization of interlayer interactions and electronic energy minimization as thermal energy decreases [17]. Unlike some transition metal trihalides that show dramatic structural reconstructions, VCl₃ maintains its fundamental layered character throughout the temperature-induced phase transition [13] [17].
Application of external pressure to vanadium(III) chloride produces systematic modifications to the crystal structure, with the compound remaining stable in its trigonal form up to moderate pressures while exhibiting gradual lattice parameter changes [18] [19]. Pressure-dependent studies reveal that the layered structure responds anisotropically to compression, with the c-axis showing greater compressibility than the a-axis due to the weaker interlayer van der Waals interactions [18].
High-pressure investigations demonstrate that vanadium(III) chloride maintains its basic structural integrity under pressures exceeding 30 kbar, though subtle distortions in bond angles and distances occur progressively with increasing pressure [18] [20]. The compound's near-infrared emission properties shift systematically under pressure, with emission bands experiencing hypsochromic shifts of approximately 10 cm⁻¹ per kilobar, indicating pressure-induced modifications to the electronic structure and crystal field environment [18].
The pressure response differs markedly from bulk vanadium metal, which undergoes dramatic structural phase transitions including body-centered cubic to rhombohedral transformations at high pressures [21] [22]. Vanadium(III) chloride's layered structure appears to provide enhanced structural stability under compression, with the chloride framework effectively distributing applied stress throughout the three-dimensional lattice [18]. This stability under pressure makes the compound suitable for high-pressure spectroscopic studies and potential applications in extreme environment technologies [18] [19].
Table 1: Structural Characteristics of Vanadium(III) Chloride
Parameter | Value | Source/Notes |
---|---|---|
Crystal System | Trigonal | Rhombohedral setting |
Space Group | R-3 (No. 148) | International Tables No. 148 |
Structure Type | BiI₃-type | Layered structure with hexagonal closest-packed Cl⁻ framework |
Lattice Parameter a (Å) | 6.008 | Hexagonal unit cell parameter |
Lattice Parameter c (Å) | 17.34 | Hexagonal unit cell parameter |
V-Cl Bond Length (Å) | 2.38 | All V-Cl bonds equivalent |
Coordination Number of V | 6 (octahedral) | Edge-sharing VCl₆ octahedra |
Coordination Number of Cl | 2 (L-shaped) | Each Cl⁻ bonds to two V³⁺ atoms |
c/a Ratio | ~2.89 | Calculated from lattice parameters |
Density (g/cm³) | 3.0 | Experimental density at 20°C |
Magnetic Transition Temperature (K) | ~22 | Antiferromagnetic transition |
Structural Transition Temperature (K) | ~103 | Low-temperature phase transition |
Table 2: Structural Comparison of Vanadium Trihalides
Compound | Structure Type | Crystal System | Space Group | V-X Bond Length (Å) | Magnetic Transition (K) | Notes |
---|---|---|---|---|---|---|
VCl₃ | BiI₃-type | Trigonal | R-3 | 2.38 | ~22 | Hexagonal closest-packed Cl⁻ |
VBr₃ | BiI₃-type | Trigonal | R-3 | ~2.55 | ~90 | Some stacking faults present |
VI₃ | BiI₃-type | Trigonal | R-3 | ~2.79 | 50-79 | Ferromagnetic at low T |
VF₃ | ReO₃-type | Cubic (HT) | Pm3m (HT) | ~2.00 | ~370 | Different structure type |
Table 3: Bond Lengths and Angles in VCl₃
Bond/Angle Type | Value | Description |
---|---|---|
V-Cl Bond Length | 2.38 Å | All V-Cl bonds equivalent in octahedral coordination |
Cl-V-Cl (octahedral) | 90° (ideal octahedral) | Regular octahedral geometry around V³⁺ |
V-V Distance (within layer) | ~3.5 Å | Edge-sharing octahedra within VCl₃ layers |
V-V Distance (between layers) | ~5.8 Å | Van der Waals separation between layers |
Cl-Cl Distance | ~3.6 Å | Closest Cl-Cl approach within structure |
Layer Separation | ~5.8 Å | Distance between adjacent VCl₃ sheets |
Octahedral Distortion | Minimal | Nearly ideal octahedral coordination |
Corrosive;Irritant